Lipophilicity Gain: XLogP3 Rise of 0.3 Units Over the N‑Methyl Analog
The N‑ethyl substitution increases calculated lipophilicity relative to the N‑methyl analog. The target compound (3‑ethyl) exhibits an XLogP3‑AA value of 3.5, compared to 3.2 for the N‑methyl congener (CID 1486644) [1][2]. This Δlog P of +0.3 indicates a measurable shift toward higher membrane affinity without an excessive increase in molecular weight.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 3-Methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone (CID 1486644): XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = +0.3 (∼9.4% increase) |
| Conditions | PubChem computed descriptor (XLogP3 3.0 algorithm), 2025 release |
Why This Matters
A higher log P influences passive membrane permeability and tissue distribution, enabling researchers to select the ethyl analog when a specifically tuned lipophilicity window is required for target engagement.
- [1] PubChem CID 1481735, 3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone, XLogP3‑AA = 3.5. View Source
- [2] PubChem CID 1486644, 3-methyl-2-((4-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone, XLogP3‑AA = 3.2. View Source
